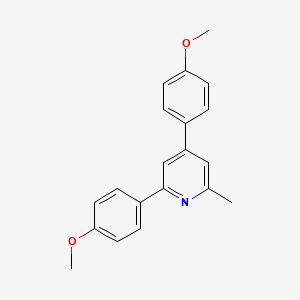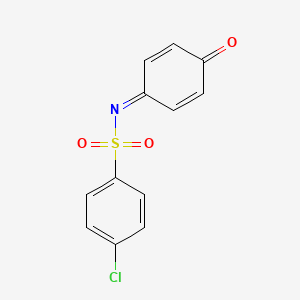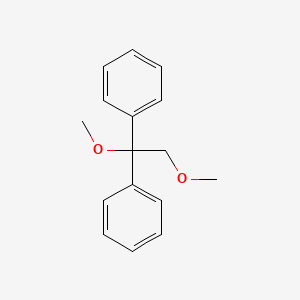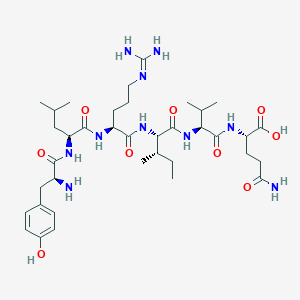
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is a compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a benzene ring substituted with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with benzene-1,2-diamine under specific conditions. One common method involves the use of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used for substitution reactions.
Palladium on Carbon (Pd/C): Used as a catalyst in coupling reactions.
Ammonium Formate: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-2,5,6-trifluoropyridine: A precursor used in the synthesis of the compound.
2,3,5-trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative.
Uniqueness
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
796878-22-3 |
|---|---|
Molekularformel |
C11H7ClF3N3 |
Molekulargewicht |
273.64 g/mol |
IUPAC-Name |
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H7ClF3N3/c12-7-9(8(13)11(15)18-10(7)14)17-6-4-2-1-3-5(6)16/h1-4H,16H2,(H,17,18) |
InChI-Schlüssel |
AFGHSLBAQYZGPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC2=C(C(=NC(=C2Cl)F)F)F |
Löslichkeit |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)


![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)

![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)

![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)

